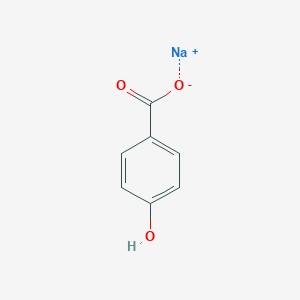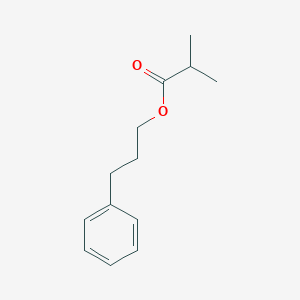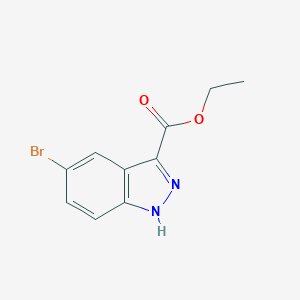
1,4-苯二甲硫醇
描述
1,4-Benzenedimethanethiol (BDMT) is a chemical compound that has attracted significant attention in various scientific fields due to its unique structural and chemical properties. This compound serves as a critical molecule in the study of self-assembled monolayers on metallic surfaces, owing to its ability to adsorb dissociatively on silver and gold surfaces, forming stable monolayers with thiolate structures. The versatility of BDMT in forming self-assembled monolayers on polycrystalline silver and gold films makes it a subject of extensive research, especially in the context of its structure, stability, dynamics, and reactivity on these surfaces (Murty, Venkataramanan, & Pradeep, 1998).
Synthesis Analysis
The synthesis of BDMT involves chemisorption from the vapor phase onto Au(111), a process that exhibits significant changes in chemisorption geometry, molecular orientation, and bonding properties at different degrees of surface coverage. This behavior is crucial for understanding the molecular assembly and surface interaction of BDMT, providing insights into its potential applications in nanotechnology and materials science (Pasquali, Terzi, Seeber, Doyle, & Nannarone, 2008).
Molecular Structure Analysis
Studies on the molecular structure of BDMT, particularly its self-assembly on gold surfaces, reveal the formation of monolayers with molecules arranged in the upright position. The molecular axis orientation and the valence band characteristics provide critical information on the molecular structure and its interaction with metal surfaces, enriching our understanding of surface chemistry and molecular electronics (Pasquali et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of BDMT, especially its adsorption geometry variation on Au(111) grown from the vapor phase, showcases the compound's adaptability in forming different molecular configurations on metal surfaces. This adaptability is crucial for applications in surface chemistry, sensor development, and the creation of nanostructured materials (Pasquali et al., 2008).
Physical Properties Analysis
The study of the physical properties of BDMT, particularly its stability and dynamics on metallic surfaces, provides valuable insights into the development of stable and efficient monolayers for technological applications. The enhanced stability of BDMT monolayers compared to alkanethiol monolayers, as evidenced by their higher desorption temperatures, highlights the compound's potential for creating durable molecular layers (Murty et al., 1998).
Chemical Properties Analysis
The chemical properties of BDMT, including its adsorption behavior and the formation of self-assembled monolayers on metallic surfaces, play a significant role in its application in surface science and materials chemistry. The ability to form stable, self-assembled monolayers on gold and silver surfaces, with distinct adsorption geometries, underscores the compound's utility in designing and developing advanced materials and devices (Pasquali et al., 2008).
科学研究应用
金表面的化学吸附:在不同溶剂(乙醇、甲醇、正己烷)中制备的 BDMT 薄膜表明,分子通过单个 S-Au 键锚定在基底上,薄膜中的分子倾向于呈直立取向。BDMT 薄膜的性质和构象很大程度上取决于分子和基底之间的相互作用 (Pasquali 等,2007).
电输运特性:使用电化学沉积的铂电极测量了 BDMT 的电学性质,揭示了 40 K 以下的福勒-诺德海姆型隧穿传导和低温下的电流波动 (Kim 等,2006).
金上的自组装单层 (SAM):可以在高质量金膜上获得具有“直立”分子的有组织的 BDMT SAM。BDMT-Au 体系的界面光学性质不同于简单的烷硫醇 SAM (Hamoudi 等,2010).
单分子结中的分子轨道对齐:使用 1,4'-苯二硫醇进行分子电子学的研究表明,对分子结施加机械力可以控制通过结的电荷传输。这是由于分子的电学和机械性质之间的相互作用 (Bruot 等,2011).
分子吸附几何:对 BDMT 在不同金属表面(Ag(111)、Au(110)、Cu(100) 和 Cu(111))上的吸附的研究揭示了不同的行为,在这些表面上吸附几何和解离过程发生变化 (Jia 等,2014).
细胞内药物递送的可生物降解纳米颗粒:BDMT 用于合成可生物降解的聚(1,4-苯撑乙酮二亚甲基硫代缩醛) (PPADT) 纳米颗粒,有望用于不溶性药物的细胞内递送。这些纳米颗粒在癌细胞中显示出治疗效果 (Kim 等,2015).
金纳米颗粒的合成和表征:BDMT 已被用作稳定金纳米颗粒合成的表面活性剂,可以控制纳米晶体的尺寸和形状 (Vitale 等,2011).
安全和危害
1,4-Benzenedimethanethiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation, serious eye irritation, and skin irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
属性
IUPAC Name |
[4-(sulfanylmethyl)phenyl]methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPNRTQAOXLCQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059313 | |
| Record name | 1,4-Benzenedimethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenedimethanethiol | |
CAS RN |
105-09-9 | |
| Record name | 1,4-Benzenedimethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Xylylenedithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedimethanethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedimethanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedimethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-xylene-α,α'-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-XYLYLENEDITHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K48UBZ9IMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



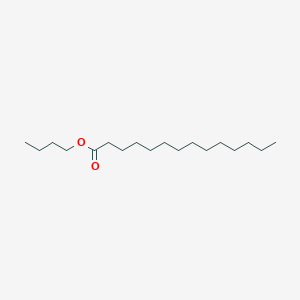

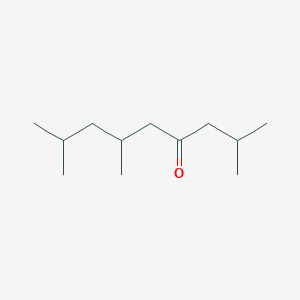




![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B89474.png)

